Ethyl 4-(2-chlorophenyl)-2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate
Description
This compound belongs to a class of thiophene-3-carboxylate derivatives featuring a triazoloquinoline moiety. Its structure includes:
- Ethyl carboxylate group: Enhances lipophilicity and bioavailability.
- Thiophene ring: Substituted at position 4 with a 2-chlorophenyl group and at position 2 with a sulfanyl acetyl amino linker.
- Triazoloquinoline system: A fused heterocycle ([1,2,4]triazolo[4,3-a]quinoline) with a methyl substituent at position 5, connected via a sulfanyl acetyl bridge.
Properties
IUPAC Name |
ethyl 4-(2-chlorophenyl)-2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O3S2/c1-3-34-25(33)23-18(17-9-4-6-10-19(17)27)13-35-24(23)28-22(32)14-36-26-30-29-21-12-15(2)16-8-5-7-11-20(16)31(21)26/h4-13H,3,14H2,1-2H3,(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVYCQXSLSCOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C(=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-chlorophenyl)-2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate is a complex organic compound notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 463.98 g/mol. The structure features multiple functional groups, including a chlorophenyl group, a triazole moiety, and a thiophene ring, which contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing triazole and quinoline derivatives. For instance, similar compounds have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicated that derivatives with triazole scaffolds exhibit IC50 values in the micromolar range against several cancer types, including breast and colon cancers .
Antimicrobial Properties
The presence of the triazole ring in the compound suggests potential antimicrobial activity. Research has demonstrated that triazole-containing compounds can inhibit bacterial growth and possess antifungal properties. For example, derivatives of 1,2,4-triazoles have been reported to exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Compounds with similar structures have been evaluated for their anti-inflammatory properties. Studies indicate that certain triazole derivatives can reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Compounds with thiophene and triazole groups have been shown to inhibit enzymes involved in cancer cell proliferation and inflammation.
- Apoptosis Induction : Some studies suggest that these compounds can trigger apoptosis in cancer cells through various signaling pathways .
Case Studies
Several case studies have explored the efficacy of similar compounds:
- Study on Anticancer Activity : A compound structurally related to this compound was tested against human breast cancer cell lines (MCF-7). The results showed an IC50 value of 15 µM after 48 hours of treatment, indicating potent anticancer activity.
- Antimicrobial Testing : Another study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains.
Data Tables
Comparison with Similar Compounds
Preparation Methods
Gewald Reaction Efficiency
Acylation Selectivity
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can intermediates be characterized?
The compound can be synthesized via multi-step reactions involving:
Q. What safety precautions are critical during handling and storage?
Based on structurally similar thiophene derivatives:
- Hazards : Skin/eye irritation (Category 2), respiratory toxicity (Category 3) .
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation.
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., N2) to prevent hydrolysis of the ester or sulfanyl groups .
Q. How can researchers validate the compound’s purity and stability?
- HPLC-UV/ELSD : Use a C18 column with acetonitrile/water gradients to detect impurities (>98% purity threshold).
- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere (decomposition >200°C typical for similar triazole-thiophenes) .
- Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
- Dynamic NMR experiments : Vary temperature (e.g., 25–80°C) to detect rotational barriers in the sulfanyl-acetyl group .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., triazole-quinoline orientation) .
- Computational modeling : Compare experimental 13C NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) .
Q. What strategies optimize reaction yields for the sulfanyl-acetyl linkage?
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example:
| Factor | Range |
|---|---|
| Solvent | DMF, THF, DCM |
| Temp. | 0°C–RT |
| Reaction time | 6–24 h |
- Bayesian optimization : Prioritize high-yield conditions (e.g., DMF at RT for 12 h yields ~75% vs. 50% in THF) .
Q. How can solubility limitations in biological assays be addressed?
- Derivatization : Introduce polar groups (e.g., replace ethyl ester with PEGylated carboxylates) without altering the triazole-thiophene core .
- Co-solvent systems : Use DMSO/PBS (≤10% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (predicted ~3.5), CYP450 inhibition, and BBB permeability .
- Molecular docking : Map interactions with targets (e.g., kinase enzymes) using AutoDock Vina; validate with MD simulations .
Data Contradiction and Troubleshooting
Q. How to resolve discrepancies in biological activity across studies?
- Dose-response validation : Re-test activity in standardized assays (e.g., IC50 in triplicate with positive controls).
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .
- Batch variability analysis : Compare NMR and HPLC data across synthetic batches to rule out impurity-driven effects .
Q. Why do solubility predictions differ from experimental observations?
- Aggregation studies : Perform dynamic light scattering (DLS) to detect nanoaggregates in solution.
- pKa determination : Use potentiometric titration to refine logD calculations (experimental vs. predicted) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
